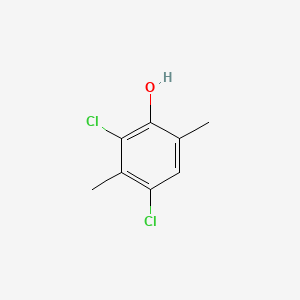
Boc-met-ala-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-met-ala-ome, also known as N-tert-butoxycarbonyl-L-methionyl-L-alanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a protected form of the dipeptide methionine-alanine. The Boc group (tert-butoxycarbonyl) is used to protect the amino group of methionine, while the methyl ester protects the carboxyl group of alanine. This compound is valuable in various chemical and biological research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-ala-ome typically involves the following steps:
Protection of Methionine: Methionine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-methionine.
Coupling with Alanine: Boc-methionine is then coupled with alanine methyl ester hydrochloride using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Boc-methionine and alanine methyl ester are synthesized and purified.
Automated Peptide Synthesizers: Automated peptide synthesizers are often used to streamline the coupling process, ensuring high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-met-ala-ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions
Major Products Formed
Deprotection: Methionyl-alanine methyl ester.
Hydrolysis: Boc-methionyl-alanine.
Wissenschaftliche Forschungsanwendungen
Boc-met-ala-ome is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of peptide-based materials and biopolymers
Wirkmechanismus
The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-ala-ome: N-tert-butoxycarbonyl-L-alanine methyl ester.
Boc-met-ome: N-tert-butoxycarbonyl-L-methionine methyl ester.
Boc-met-ala: N-tert-butoxycarbonyl-L-methionyl-L-alanine
Uniqueness
Boc-met-ala-ome is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of deprotection make it a preferred choice for researchers .
Eigenschaften
Molekularformel |
C14H26N2O5S |
|---|---|
Molekulargewicht |
334.43 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
DMNVPALQHCBBCC-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


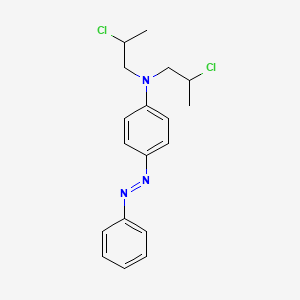
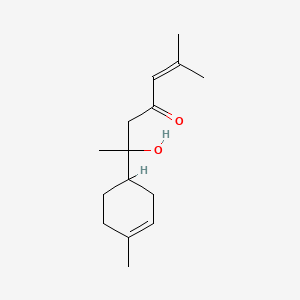
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)

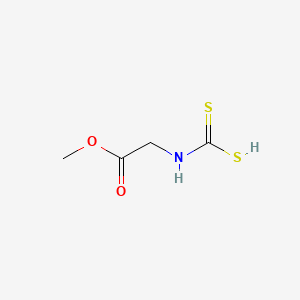
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)


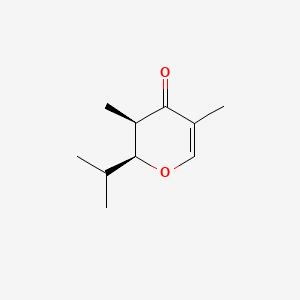
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
